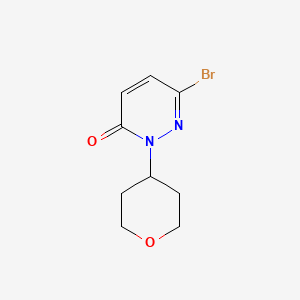
4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate is a chemical compound used in scientific research for its potential as a drug target. It is a sulfonamide derivative that has shown promise in inhibiting certain enzymes and proteins involved in disease processes.
Aplicaciones Científicas De Investigación
4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate has been studied for its potential as a drug target in several disease processes. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer, inflammation, and other diseases. Research has also focused on its potential as a tool for studying protein-protein interactions and as a chemical probe for identifying new drug targets.
Mecanismo De Acción
The mechanism of action of 4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate involves the inhibition of certain enzymes and proteins involved in disease processes. It has been shown to bind to the active site of these enzymes and proteins, preventing their activity and leading to a reduction in disease symptoms. The exact mechanism of action varies depending on the specific target being studied.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. It has also been found to have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific disease processes and study their effects. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of lab animals and human subjects.
Direcciones Futuras
Future research on 4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate could focus on several areas. One area of interest is the development of new synthetic methods for producing this compound. Another area of research could focus on identifying new drug targets for this compound and studying its effects on these targets. Additionally, research could explore the potential of this compound as a treatment for other diseases, such as autoimmune disorders and infectious diseases. Overall, 4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate has shown promise as a tool for scientific research and as a potential drug target for a variety of diseases.
Métodos De Síntesis
The synthesis of 4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate involves the reaction of 4-aminobenzenesulfonamide with 3-pyridinecarboxylic acid and thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with hydrogen sulfate to form the final compound. This method has been reported in several scientific journals and has been found to be effective in producing high yields of the desired product.
Propiedades
IUPAC Name |
hydrogen sulfate;4-(pyridin-1-ium-3-ylcarbamoylamino)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S.H2O4S/c13-20(18,19)11-5-3-9(4-6-11)15-12(17)16-10-2-1-7-14-8-10;1-5(2,3)4/h1-8H,(H2,15,16,17);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVXGBXEJZCSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[NH+]=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791775.png)



![4-(3-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2791779.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2791781.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2791782.png)

![2-[5-(4-benzylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanyl-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2791784.png)
![3-(4-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2791788.png)
![ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2791792.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2791793.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791797.png)